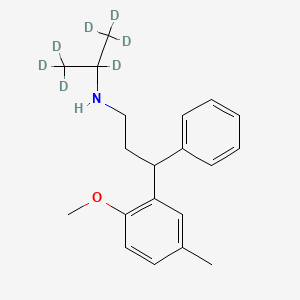
rac Desisopropyl Tolterodine-d7 Methyl Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac Desisopropyl Tolterodine-d7 Methyl Ether: is a deuterium-labeled compound used primarily in scientific research. It is a derivative of Tolterodine, a medication used to treat overactive bladder. The compound’s molecular formula is C20H20D7NO, and it has a molecular weight of 304.48 .
Métodos De Preparación
The synthesis of rac Desisopropyl Tolterodine-d7 Methyl Ether involves several steps, including the introduction of deuterium atoms. The synthetic route typically starts with the preparation of the parent compound, Tolterodine, followed by the selective replacement of hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated reagents and catalysts to ensure high incorporation of deuterium .
Análisis De Reacciones Químicas
rac Desisopropyl Tolterodine-d7 Methyl Ether can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the deuterium atoms can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
rac Desisopropyl Tolterodine-d7 Methyl Ether is widely used in various fields of scientific research:
Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biology: The compound is used in metabolic studies to trace the pathways and interactions of Tolterodine in biological systems.
Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of Tolterodine, aiding in the development of more effective treatments for overactive bladder.
Industry: The compound is used in the development and testing of new pharmaceuticals and in quality control processes
Mecanismo De Acción
The mechanism of action of rac Desisopropyl Tolterodine-d7 Methyl Ether involves its interaction with muscarinic receptors in the bladder. By binding to these receptors, it inhibits involuntary bladder contractions, thereby reducing symptoms of overactive bladder. The deuterium labeling allows researchers to study the compound’s distribution and metabolism in the body more accurately .
Comparación Con Compuestos Similares
rac Desisopropyl Tolterodine-d7 Methyl Ether is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Tolterodine: The parent compound used in the treatment of overactive bladder.
Desisopropyl Tolterodine: A metabolite of Tolterodine.
Desisopropyl Tolterodine Methyl Ether: The non-deuterated form of the compound.
The deuterium labeling in this compound enhances its stability and allows for more precise tracking in metabolic studies .
Propiedades
IUPAC Name |
1,1,1,2,3,3,3-heptadeuterio-N-[3-(2-methoxy-5-methylphenyl)-3-phenylpropyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-15(2)21-13-12-18(17-8-6-5-7-9-17)19-14-16(3)10-11-20(19)22-4/h5-11,14-15,18,21H,12-13H2,1-4H3/i1D3,2D3,15D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTHIYCZGOKIDH-MSDSXZSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(CCNC(C)C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-[1,3]Thiazolo[4,5-b]azepine](/img/structure/B588003.png)

![1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate](/img/structure/B588006.png)

![(4R,8aS)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588009.png)



